4-(2-Naphthyloxy)benzaldehyde

Description

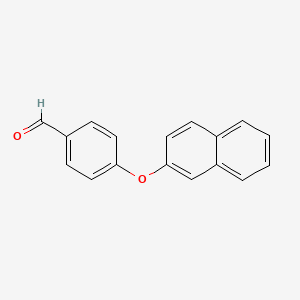

4-(2-Naphthyloxy)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 2-naphthyloxy group at the para position. For instance, similar compounds like 4-(4-bromobenzyloxy)-benzaldehyde and 4-(hexyloxy)benzaldehyde are synthesized by reacting 4-hydroxybenzaldehyde with alkyl or aryl halides under basic conditions (e.g., using Cs₂CO₃ or K₂CO₃) . Applications may align with those of structurally related benzaldehydes, such as serving as precursors for bioactive hydrazones or fluorescent dyes .

Properties

Molecular Formula |

C17H12O2 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

4-naphthalen-2-yloxybenzaldehyde |

InChI |

InChI=1S/C17H12O2/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H |

InChI Key |

DQJMCXJPJBFAKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the benzaldehyde ring significantly influences physical properties such as molecular weight, polarity, and solubility. For example:

- 4-Hydroxybenzaldehyde (C₇H₆O₂, MW 122.12) is polar due to its hydroxyl group, conferring water solubility .

- 4-(Hexyloxy)benzaldehyde (C₁₃H₁₈O₂, MW 206.28) exhibits lower polarity and higher hydrophobicity due to the hexyl chain, making it soluble in organic solvents .

- 4-(Trifluoromethyl)benzaldehyde (C₈H₅F₃O, MW 174.12) has enhanced electronegativity from the CF₃ group, affecting reactivity in nucleophilic additions .

In contrast, 4-(2-Naphthyloxy)benzaldehyde (theoretical MW ~248.27) would feature a bulky, aromatic substituent, likely reducing solubility in polar solvents but enhancing thermal stability and π-stacking interactions.

Chemical Reactivity

Substituents modulate the aldehyde group's electrophilicity:

- Electron-withdrawing groups (e.g., Br in 4-(4-bromobenzyloxy)-benzaldehyde) increase electrophilicity, enhancing reactivity in condensations .

- Electron-donating groups (e.g., dimethylamino in 4-(N,N-dimethylamino)benzaldehyde) reduce electrophilicity, favoring reactions like hydrazone formation .

The naphthyloxy group in this compound likely exerts a moderate electron-withdrawing effect via resonance, balancing reactivity for applications in Schiff base syntheses or coordination chemistry.

Data Tables

Table 1: Structural and Physical Properties of Selected Benzaldehyde Derivatives

Research Findings and Key Insights

- Synthetic Flexibility : Alkylation and condensation reactions dominate benzaldehyde derivative synthesis, with yields dependent on base strength and solvent polarity .

- Structure-Activity Relationships : Bulky substituents (e.g., naphthyloxy) may enhance material stability but reduce bioavailability compared to smaller groups like CF₃ .

- Diverse Applications : From antimicrobial agents to optical materials, benzaldehyde derivatives demonstrate broad utility, guided by substituent-driven electronic and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.